molecular formula C21H19NO5 B11399346 N-(2-furylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(2-furylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11399346
M. Wt: 365.4 g/mol
InChI Key: FYZHBSAMYYGAEZ-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic acetamide derivative featuring a fused furochromen core (furo[2,3-f]chromen-7-one) substituted with methyl groups at positions 3, 4, and 7. The acetamide moiety is functionalized with a 2-furylmethyl group at the nitrogen atom. The compound’s core shares similarities with naturally occurring coumarin derivatives, which are known for diverse pharmacological properties, including anticoagulant and anticancer effects .

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C21H19NO5/c1-11-7-16-19(20-18(11)12(2)10-26-20)13(3)15(21(24)27-16)8-17(23)22-9-14-5-4-6-25-14/h4-7,10H,8-9H2,1-3H3,(H,22,23)

InChI Key

FYZHBSAMYYGAEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CO3)C)C4=C1C(=CO4)C

Origin of Product

United States

Biological Activity

N-(2-furylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C23H23NOC_{23}H_{23}NO and a molecular weight of approximately 357.43 g/mol. Its structure contains a furan moiety and a chromenone derivative, which are known to exhibit various biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as an enzyme inhibitor or receptor modulator, affecting pathways involved in cell proliferation and apoptosis. The presence of the furan and chromenone groups suggests potential antioxidant properties, which are often linked to the modulation of oxidative stress responses in cells.

Antioxidant Activity

Research indicates that compounds containing furan and chromenone structures often exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. For instance, studies have shown that similar furanocoumarins can protect against AAPH-induced cell damage through their antioxidative mechanisms .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Furan derivatives are known for their ability to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.

Antimicrobial Properties

Preliminary studies suggest that derivatives of furan compounds exhibit antimicrobial effects against various pathogens. The specific activity of this compound against bacterial and fungal strains remains to be fully elucidated but holds promise based on related compounds.

Research Findings and Case Studies

StudyFindings
Antioxidant Study Demonstrated that similar furanocoumarins had substantial antioxidative capabilities, suggesting potential for this compound as an antioxidant agent .
Anti-inflammatory Research Investigated the role of furan derivatives in inhibiting inflammatory cytokines; results indicated that these compounds could modulate immune responses effectively .
Antimicrobial Testing Initial screenings showed that furan-based compounds exhibited varying degrees of antimicrobial activity against selected strains, warranting further investigation into this compound's efficacy .

Comparison with Similar Compounds

Table 1: Structural Analogues of the Target Compound

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Features/Applications Reference
N-(2-furylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide 2-Furylmethyl C₂₂H₂₁NO₆ 395.41 Target compound; furan-derived substituent -
N-(1,3-Benzodioxol-5-ylmethyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide 1,3-Benzodioxol-5-ylmethyl C₂₄H₂₁NO₆ 419.43 Enhanced lipophilicity due to benzodioxole group; potential CNS activity
N-(3-Methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide 3-Methoxybenzyl C₂₄H₂₃NO₆ 421.44 Methoxy group improves metabolic stability; explored in anticancer screens
N-[(2R)-2-Hydroxypropyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide (2R)-2-Hydroxypropyl C₂₀H₂₁NO₆ 372.25 Hydroxyl group enhances solubility; preclinical pharmacokinetic studies

Substituent Effects on Pharmacological Properties

  • Lipophilicity and Bioavailability: The 2-furylmethyl group in the target compound offers moderate lipophilicity, balancing membrane permeability and aqueous solubility.
  • Metabolic Stability : The 3-methoxybenzyl group () provides resistance to oxidative metabolism compared to furylmethyl, as methoxy groups are less prone to cytochrome P450-mediated degradation.

Physicochemical Properties and Stability

  • Crystallinity : The target compound’s furylmethyl group may lead to less dense crystal packing compared to the benzodioxolylmethyl analogue (), as seen in ’s discussion of hydrogen-bonding networks affecting crystallinity .
  • Thermal Stability : Methyl and methoxy groups generally improve thermal stability, as observed in differential scanning calorimetry (DSC) studies of related compounds.

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